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Introduction

Danofloxacin, as danofloxacin mesylate (C₁₉H₂₀FN₃O₃ · CH₄O₃S), is a synthetic, broad-

spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It is primarily employed to

treat respiratory and intestinal infections in cattle, pigs, and poultry.[3] The molecule's

mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for

DNA replication and cell division.[1] Rigorous quality control and structural confirmation are

paramount in pharmaceutical manufacturing. Spectroscopic techniques, including Ultraviolet-

Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are

fundamental tools for the identification, characterization, and purity assessment of active

pharmaceutical ingredients (APIs) like danofloxacin mesylate. This guide provides an in-

depth overview of these analytical methods as applied to danofloxacin mesylate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For

danofloxacin mesylate, the quinolone core contains a chromophore that absorbs light in the

UV range, providing a quantitative measure of the substance's concentration and characteristic

absorption maxima (λmax) useful for identification.

Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1.0 cm quartz

cells is required.[4]
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Solvent Selection: Depending on the desired pH, 0.1 M Hydrochloric Acid (for acidic

conditions) or 0.1 M Sodium Hydroxide (for basic conditions) can be used. Methanol is also a

suitable solvent for general analysis.[5]

Standard Solution Preparation:

Accurately weigh approximately 20.0 mg of danofloxacin mesylate reference standard

into a 100.0 mL volumetric flask.

Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to obtain a stock

solution of 200.0 µg/mL. The flask may be sonicated for up to 20 minutes to ensure

complete dissolution.[5][6]

Working Solution Preparation:

Dilute the stock solution with the same solvent to prepare a working solution with a

concentration within the linear range of the instrument (e.g., 5.0 µg/mL).

Spectral Acquisition:

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

correction from 200 to 400 nm.

Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

Scan the spectrum from 200 to 400 nm and record the absorbance values. Identify the

wavelength of maximum absorbance (λmax).[5]

Data Presentation: UV-Vis Absorption
The UV absorption maxima for danofloxacin are influenced by the pH of the medium due to the

presence of acidic and basic functional groups.

Solvent/Condition λmax (nm)

Acidic (e.g., 0.1 M HCl) 282[7]

Basic (e.g., 0.1 M NaOH) 278[7]
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Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by

measuring the vibrational modes of chemical bonds within a molecule.[8] It is a powerful

technique for identifying functional groups and confirming the identity of a pharmaceutical

compound by comparing its spectrum to that of a reference standard.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

Instrumentation: A calibrated FTIR spectrometer equipped with a sample press.

Sample Preparation:

Gently grind approximately 1-2 mg of the danofloxacin mesylate sample to a fine powder

using an agate mortar and pestle.[1]

Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is

transparent in the mid-IR range.[1]

Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

Pellet Formation:

Transfer the mixture to a pellet die.

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent, or translucent pellet.[3]

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]

Data Presentation: Characteristic IR Absorptions
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The following table lists the expected characteristic absorption bands for the key functional

groups in danofloxacin mesylate. These are based on established correlation tables, as a

definitive, experimentally-derived peak list was not available in the consulted literature.

Functional Group
Expected Wavenumber

(cm⁻¹)
Vibration Mode

O-H (Carboxylic Acid) 3300 - 2500 (Broad) Stretching

C-H (Aromatic/Alkene) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=O (Ketone, quinolone) 1725 - 1705 Stretching

C=O (Carboxylic Acid) 1730 - 1700 Stretching

C=C (Aromatic) 1600 - 1475 Stretching

N-H (Amine salt) 2700 - 2250 Stretching

C-N (Amine) 1250 - 1000 Stretching

S=O (Mesylate) 1350 - 1175
Asymmetric & Symmetric

Stretching

C-F (Fluoroaromatic) 1250 - 1000 Stretching

Note: The C=O stretching vibrations of the ketone and carboxylic acid are key features in the

fluoroquinolone structure and may overlap or appear as a complex band.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complete chemical

structure of an organic molecule. It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of atoms. ¹H NMR provides information on

the protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Solvent Selection: A suitable deuterated solvent is required. Danofloxacin mesylate is

soluble in DMSO.[1] Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an appropriate choice.

Sample Preparation:

Accurately weigh 5-10 mg of danofloxacin mesylate into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆).

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Spectral Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to ensure a homogeneous magnetic field.

Acquire the ¹H NMR spectrum, referencing it to the residual solvent peak (DMSO-d₆ at

~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

Acquire the ¹³C NMR spectrum, referencing it to the solvent peak (DMSO-d₆ at ~39.52

ppm).

Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

Data Presentation: Predicted NMR Chemical Shifts
Disclaimer: The following chemical shift values are estimated ranges based on the known

structure of danofloxacin mesylate and standard NMR correlation data. Experimental NMR

data for danofloxacin mesylate were not available in the public literature reviewed for this

guide.

Predicted ¹H NMR Data (in DMSO-d₆)
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Proton Type Structure Assignment
Predicted Chemical Shift

(ppm)

Carboxylic Acid -COOH 14.0 - 15.0 (very broad)

Aromatic CH H-5 8.5 - 8.7

Aromatic CH H-8 7.8 - 8.0

Cyclopropyl CH -CH- (on N1) 3.4 - 3.6

Diazabicycloheptane Bridgehead CH 4.0 - 4.5

Diazabicycloheptane Other CH, CH₂ 2.5 - 3.8

Cyclopropyl CH₂ -CH₂- 1.0 - 1.4

Methyl N-CH₃ 2.3 - 2.6

Mesylate CH₃-SO₃H ~2.4

Predicted ¹³C NMR Data (in DMSO-d₆)
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Carbon Type Structure Assignment
Predicted Chemical Shift

(ppm)

Carbonyl C-4 (Ketone) 175 - 178

Carbonyl C-3 (Carboxylic Acid) 165 - 168

Aromatic C-F C-6 150 - 155

Aromatic C-N C-7 145 - 150

Aromatic C-H C-5, C-8 110 - 125

Aromatic Quaternary C-4a, C-8a, etc. 105 - 140

Diazabicycloheptane C atoms 45 - 65

Mesylate CH₃-SO₃H ~40

Cyclopropyl CH -CH- (on N1) 35 - 40

Methyl N-CH₃ 30 - 35

Cyclopropyl CH₂ -CH₂- 5 - 10

Visualizing the Analytical Workflow
The integration of these spectroscopic techniques provides a comprehensive characterization

of the API. The general workflow and the interplay between the techniques are illustrated

below.
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Danofloxacin Mesylate API Sample

Sample Prep for UV-Vis
(Dilution in Solvent)

Sample Prep for FTIR
(KBr Pellet)

Sample Prep for NMR
(Dissolution in DMSO-d6)

UV-Vis Spectrometer FTIR Spectrometer NMR Spectrometer

UV Spectrum (λmax) IR Spectrum (Functional Groups)
NMR Spectra (¹H, ¹³C)

(Full Structure)

Final Characterization Report
(Identity, Purity, Structure)

Click to download full resolution via product page

Caption: General experimental workflow for the spectroscopic analysis of danofloxacin
mesylate.
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Structural Confirmation

Danofloxacin Mesylate
Structure

UV-Vis Spectroscopy IR Spectroscopy NMR Spectroscopy

Quinolone Chromophore
(λmax, Quantification)

Provides info on

Functional Groups
(C=O, COOH, C-F, S=O)

Provides info on

Atom Connectivity & Environment
(Definitive Structure)

Provides info on

Click to download full resolution via product page

Caption: Complementary information provided by different spectroscopic techniques for

structural analysis.

Conclusion
The combined application of UV-Vis, IR, and NMR spectroscopy provides a robust and

comprehensive framework for the analysis of danofloxacin mesylate. UV-Vis spectroscopy

serves as a rapid method for quantification and initial identification based on its characteristic

chromophore. FTIR spectroscopy confirms the presence of key functional groups, offering a

distinct molecular fingerprint for identity confirmation. Finally, NMR spectroscopy provides the

definitive and most detailed structural elucidation, confirming atom connectivity and

stereochemistry. Together, these techniques are indispensable for ensuring the quality, identity,

and purity of danofloxacin mesylate in research and pharmaceutical manufacturing

environments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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